molecular formula C8H12Cl2O4S4 B2615754 3-Chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide CAS No. 112161-67-8

3-Chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide

Cat. No.: B2615754
CAS No.: 112161-67-8
M. Wt: 371.32
InChI Key: DZTDXYWZVGSPLW-UHFFFAOYSA-N
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Description

3-Chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide: is a complex organosulfur compound characterized by the presence of multiple sulfur atoms and chlorine substituents This compound is notable for its unique structural features, including a disulfide linkage and two thiolane rings, each bearing a chlorine atom and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide typically involves the following steps:

    Formation of the Thiolane Ring: The initial step involves the formation of the thiolane ring through a cyclization reaction. This can be achieved by reacting a suitable diene with sulfur dichloride under controlled conditions.

    Introduction of the Sulfone Group: The thiolane ring is then oxidized to introduce the sulfone group. This is commonly done using oxidizing agents such as hydrogen peroxide or peracids.

    Formation of the Disulfide Linkage: The disulfide linkage is introduced by reacting the intermediate compound with a disulfide-forming reagent, such as sulfur monochloride or disulfur dichloride.

    Chlorination: The final step involves the chlorination of the thiolane rings to introduce the chlorine substituents. This can be achieved using chlorine gas or other chlorinating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide: undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional sulfone groups or to form sulfoxides.

    Reduction: Reduction reactions can break the disulfide linkage, yielding thiol derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: Formation of sulfoxides or additional sulfone groups.

    Reduction: Thiol derivatives.

    Substitution: Compounds with various functional groups replacing the chlorine atoms.

Scientific Research Applications

3-Chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide: has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting sulfur-containing biomolecules.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 3-Chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide exerts its effects involves interactions with sulfur-containing biomolecules. The disulfide linkage can undergo redox reactions, leading to the formation of reactive sulfur species that can modify proteins and enzymes. This compound may also interact with cellular thiols, affecting redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-hydroxythiolane 1,1-dioxide: Similar structure but lacks the disulfide linkage.

    4-Chloro-1,1-dioxothiolan-3-ol: Contains a single thiolane ring with a sulfone group and a chlorine substituent.

    3-Chloro-4-nitrothiolane 1,1-dioxide: Similar structure with a nitro group instead of a disulfide linkage.

Uniqueness

3-Chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide: is unique due to its disulfide linkage, which imparts distinct redox properties and potential biological activity. The presence of two sulfone groups also enhances its chemical reactivity and stability compared to similar compounds.

This compound , covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

3-chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Cl2O4S4/c9-5-1-17(11,12)3-7(5)15-16-8-4-18(13,14)2-6(8)10/h5-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTDXYWZVGSPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)SSC2CS(=O)(=O)CC2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2O4S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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